molecular formula C8H12N4 B1266130 2-(Pyrrolidin-1-yl)pyrimidin-4-amine CAS No. 33851-99-9

2-(Pyrrolidin-1-yl)pyrimidin-4-amine

Cat. No. B1266130
CAS RN: 33851-99-9
M. Wt: 164.21 g/mol
InChI Key: SUJUREVSGVCELS-UHFFFAOYSA-N
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Description

“2-(Pyrrolidin-1-yl)pyrimidin-4-amine” is a chemical compound that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The pyrrolidine ring is attached to a pyrimidine ring, a six-membered ring with two nitrogen atoms . This compound is part of the 2-aminopyrimidine derivatives .


Synthesis Analysis

The synthesis of 2-(pyrrolidin-1-yl)pyrimidines involves reactions of N-(4,4-diethoxybutyl)pyrimidin-2-amine with (hetero)aromatic C-nucleophiles in the presence of trifluoroacetic acid . The structures of the obtained products were confirmed by methods of IR spectroscopy, 1H and 13C NMR spectroscopy, and X-ray structural analysis .


Molecular Structure Analysis

The molecular structure of “2-(Pyrrolidin-1-yl)pyrimidin-4-amine” is characterized by a pyrrolidine ring attached to a pyrimidine ring . The pyrrolidine ring contributes to the stereochemistry of the molecule and increases the three-dimensional coverage due to the non-planarity of the ring .


Chemical Reactions Analysis

The chemical reactions involving “2-(Pyrrolidin-1-yl)pyrimidin-4-amine” include reactions with (hetero)aromatic C-nucleophiles . These reactions lead to the formation of 2-(pyrrolidin-1-yl)pyrimidines and 2-[(4,4-diarylbutyl)amino]pyrimidines .

Scientific Research Applications

Pyrrolidine in Drug Discovery

  • Application Summary: The pyrrolidine ring is a nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . It’s of great interest due to its ability to efficiently explore the pharmacophore space, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage due to the non-planarity of the ring .
  • Methods of Application: The design of new molecules often starts by studying the binding conformation of existing compounds . The synthesis and reaction conditions are reported, and the influence of steric factors on biological activity is investigated .
  • Results: The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .

Synthesis of 2-(pyrrolidin-1-yl)pyrimidines

  • Application Summary: A method was developed for the synthesis of 2-(pyrrolidin-1-yl)pyrimidines and 2-[(4,4-diarylbutyl)amino]pyrimidines by reactions of (hetero)aromatic C-nucleophiles with N-(4,4-diethoxybutyl)pyrimidin-2-amine in the presence of trifluoroacetic acid .
  • Methods of Application: The synthesis involves the reaction of certain phenols with N-(4,4-diethoxybutyl)pyrimidin-2-amine . The structures of the obtained products were confirmed by methods of IR spectroscopy, 1H and 13C NMR spectroscopy, and X-ray structural analysis .
  • Results: The method significantly expands the applicability of this reaction and opens new possibilities for the synthesis of substituted 2-(pyrrolidin-1-yl)pyrimidines .

Antagonists of the Vanilloid Receptor 1

  • Application Summary: Derivatives of 2-(pyrrolidin-1-yl)pyrimidine act as antagonists of the vanilloid receptor 1 .
  • Methods of Application: The synthesis involves reactions of certain phenols with N-(4,4-diethoxybutyl)pyrimidin-2-amine .
  • Results: These compounds often show significant pharmacological activity .

Modulators of the Insulin-like Growth Factor 1 Receptor

  • Application Summary: Some 2-(pyrrolidin-1-yl)pyrimidine derivatives can modulate the insulin-like growth factor 1 receptor .
  • Methods of Application: The synthesis involves reactions of certain phenols with N-(4,4-diethoxybutyl)pyrimidin-2-amine .
  • Results: These compounds can inhibit a wide range of enzymes .

Antagonists of the Vanilloid Receptor 1

  • Application Summary: Derivatives of 2-(pyrrolidin-1-yl)pyrimidine act as antagonists of the vanilloid receptor 1 .
  • Methods of Application: The synthesis involves reactions of certain phenols with N-(4,4-diethoxybutyl)pyrimidin-2-amine .
  • Results: These compounds often show significant pharmacological activity .

Modulators of the Insulin-like Growth Factor 1 Receptor

  • Application Summary: Some 2-(pyrrolidin-1-yl)pyrimidine derivatives can modulate the insulin-like growth factor 1 receptor .
  • Methods of Application: The synthesis involves reactions of certain phenols with N-(4,4-diethoxybutyl)pyrimidin-2-amine .
  • Results: These compounds can inhibit a wide range of enzymes .

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-pyrrolidin-1-ylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4/c9-7-3-4-10-8(11-7)12-5-1-2-6-12/h3-4H,1-2,5-6H2,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUJUREVSGVCELS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC=CC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50187491
Record name 2-(Pyrrolidinyl)pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50187491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Pyrrolidin-1-yl)pyrimidin-4-amine

CAS RN

33851-99-9
Record name 2-(1-Pyrrolidinyl)-4-pyrimidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33851-99-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Pyrrolidinyl)pyrimidin-4-amine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033851999
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Pyrrolidinyl)pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50187491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(pyrrolidinyl)pyrimidin-4-amine
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.046.985
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
T Mohamed, X Zhao, LK Habib, J Yang… - Bioorganic & medicinal …, 2011 - Elsevier
A novel class of 2,4-disubstituted pyrimidines (7a–u, 8a–f, 9a–e) that possess substituents with varying steric and electronic properties at the C-2 and C-4 positions, were designed, …
Number of citations: 65 www.sciencedirect.com
S Bigonah-Rasti, S Sheikhi-Mohammareh… - Polycyclic Aromatic …, 2022 - Taylor & Francis
A convenient approach for the synthesis of diversely functionalized [1,2,4]triazolo[5,1-f]purine heterocyclic framework have been accomplished. The products were obtained through the …
Number of citations: 6 www.tandfonline.com
W Kipandula, SA Young, SA MacNeill… - Molecular and biochemical …, 2018 - Elsevier
Diseases caused by the pathogenic kinetoplastids continue to incapacitate and kill hundreds of thousands of people annually throughout the tropics and sub-tropics. Unfortunately, in …
Number of citations: 9 www.sciencedirect.com
T Mohamed - 2011 - uwspace.uwaterloo.ca
Alzheimer’s disease (AD) is a highly complex and rapidly progressive neurodegenerative disorder characterized by the systemic collapse of cognitive function and formation of dense …
Number of citations: 4 uwspace.uwaterloo.ca
PN Patel - 2011 - search.proquest.com
Background & Objectives: Alzheimer disease (AD) is most common neurodegenerative disorder in elderly individual. This causes accelerated cognitive decline. Although the nature of …
Number of citations: 0 search.proquest.com
RJ Obaid, N Naeem, EU Mughal, MM Al-Rooqi… - RSC …, 2022 - pubs.rsc.org
Heterocycles are the key structures in organic chemistry owing to their immense applications in the biological, chemical, and pharmaceutical fields. Heterocyclic compounds perform …
Number of citations: 29 pubs.rsc.org
QA Acton - 2012 - books.google.com
Page 1 L1‘ rollaseAdvaces mesearc d AM n 2012 Edit on SCHOLARLYEDITIONSTM Page 2 2012 Edit QLl SCHOLARLYEDITIONSTM Page 3 Carboxylic Ester Hydrolases—Advances …
Number of citations: 2 books.google.com
M Sako - thieme-connect.com
Previously published information regarding this product class can be found in Houben–Weyl, Vol. E 9c, pp 83–226 and in some pertinent reviews.[1–4] All of the possible isomeric …
Number of citations: 0 www.thieme-connect.com

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